molecular formula C3H15Na2O10P B8003580 Sodium glycerol 2-phosphate tetrahydrate

Sodium glycerol 2-phosphate tetrahydrate

Cat. No.: B8003580
M. Wt: 288.10 g/mol
InChI Key: LOEQYCCNMMIAAF-UHFFFAOYSA-L
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Description

Sodium glycerol 2-phosphate tetrahydrate (commonly referred to as β-glycerophosphate disodium salt pentahydrate, CAS 13408-09-8) is a sodium salt of glycerol 2-phosphate. It is widely used in biochemical research, particularly as a substrate or inhibitor in enzymatic studies (e.g., phosphatases) and as a phosphorus source in microbial cultures . Its molecular formula is C₃H₇Na₂O₆P·5H₂O, with a molecular weight of 306.11 g/mol . The compound is highly water-soluble, thermally stable (>300°C melting point), and typically supplied with ≤0.1% α-isomer contamination . Major suppliers include Sigma-Aldrich (Product No. G9891) and Spectrum Chemical (Catalog No. G3311) .

Properties

IUPAC Name

disodium;1,3-dihydroxypropan-2-yl phosphate;tetrahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O6P.2Na.4H2O/c4-1-3(2-5)9-10(6,7)8;;;;;;/h3-5H,1-2H2,(H2,6,7,8);;;4*1H2/q;2*+1;;;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEQYCCNMMIAAF-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)OP(=O)([O-])[O-])O.O.O.O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H15Na2O10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hydrate: White crystalline powder; [Mallinckrodt Baker MSDS]
Record name Disodium glycerophosphate
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CAS No.

819-83-0, 154804-51-0
Record name 1,2,3-Propanetriol, 2-(dihydrogen phosphate), sodium salt (1:2)
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Record name Disodium β-glycerophosphate
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Preparation Methods

Reaction Mechanism and Raw Materials

The most widely documented industrial method involves a two-step process: esterification of glycerol with phosphoric acid followed by hydrolysis under controlled alkaline conditions. Raw materials include:

  • Sodium carbonate (40–65 g)

  • Phosphoric acid (80–110 g)

  • Glycerol (160–200 g)

The reaction proceeds via:

  • Esterification : Phosphoric acid and glycerol form glycerol monophosphate intermediates at 120–145°C under steam pressure (0.4–0.5 MPa).

  • Hydrolysis : Sodium hydroxide (30% solution) cleaves esters to yield sodium glycerol 2-phosphate, with MgO added to precipitate residual phosphate impurities.

Critical Process Parameters

ParameterOptimal RangeImpact on Yield/Purity
Esterification pH3.0–5.5<3.0: Incomplete esterification
Hydrolysis pH8.0–11.0>11.0: Phosphate contamination
Reaction Temperature120–145°C<120°C: Slow kinetics
Hydrolysis Duration8–12 hours<8h: 23% yield

Post-hydrolysis steps include:

  • Concentration under reduced pressure to remove free glycerol.

  • Decolorization using activated carbon.

  • Crystallization from aqueous ethanol to obtain the tetrahydrate form.

Yield : 85% (vs. 50–60% in legacy methods).
Purity : >99% β-isomer, free phosphate ≤0.04%.

Catalytic Phosphorylation Under Prebiotic Conditions

Mineral-Catalyzed Synthesis

Recent studies demonstrate that sodium glycerol 2-phosphate can form via abiotic phosphorylation using geological catalysts:

Reagents :

  • Ammonium dihydrogen phosphate (NH₄H₂PO₄)

  • Urea (condensing agent)

  • Glycerol

Catalysts :

  • Hematite (Fe₂O₃): 18% yield

  • Obsidian (volcanic glass): 22% yield

  • Basalt : 15% yield

Multi-Step Synthesis from Protected Glycerol Derivatives

Protection-Phosphorylation-Deprotection Sequence

A high-purity route (≥99% β-isomer) involves:

  • Protection : Glycerol → 1,2-isopropylidene glycerol using acetone.

  • Phosphorylation : Reaction with POCl₃ in anhydrous THF at −20°C.

  • Hydrolysis : Acidic removal of isopropylidene group.

  • Salt Formation : Neutralization with NaOH to pH 10.0.

Advantages and Limitations

  • Purity : Eliminates α-isomer contamination via steric hindrance during phosphorylation.

  • Cost : 40% higher than direct methods due to protection/deprotection steps.

  • Scale : Limited to lab-scale synthesis (patent EP2389348B1).

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost Efficiency
Esterification-Hydrolysis85%99%IndustrialHigh
Catalytic Phosphorylation22%85%Lab-scaleLow
Protected Glycerol Route68%99.9%Pilot-scaleModerate

Quality Control and Characterization

Analytical Techniques

  • ³¹P NMR : Distinguishes α/β isomers (δ = −0.5 ppm for β vs. +1.2 ppm for α).

  • Titrimetry : Quantifies free phosphate via MgO precipitation.

  • HPLC : Monitors glycerol content (C18 column, 70:30 methanol-water).

Regulatory Specifications

ParameterUSP StandardTypical Results
Assay (anhydrous basis)98–101%99.2%
Free phosphate≤0.1%0.04%
Loss on drying24–26%25.1% (tetrahydrate)

Emerging Trends and Challenges

  • Green Chemistry : Substituting phosphoric acid with phosphoryl chloride in solvent-free systems.

  • Continuous Flow Reactors : Reducing hydrolysis time from 12h to 2h via microchannel reactors.

  • Impurity Control : Advanced MgO/Al₂O₃ nanocomposites for phosphate removal (99.9% efficiency) .

Scientific Research Applications

Applications in Tissue Engineering

Hydrogel Development

  • β-Glycerophosphate is extensively used in the formulation of hydrogels, which serve as scaffolds for tissue engineering. These hydrogels facilitate cell adhesion, proliferation, and differentiation.
  • Case Study: A study demonstrated the use of β-glycerophosphate in creating thermo-sensitive chitosan hydrogels that support the growth of nucleus pulposus cells, crucial for intervertebral disc regeneration .

Osteogenic Differentiation

  • It promotes osteogenic differentiation of mesenchymal stem cells into osteoblasts, essential for bone tissue engineering.
  • Data Table: Osteogenic Differentiation Studies
StudyCell TypeConcentrationOutcome
MSCs10 mMIncreased ALP activity and mineralization
Bone Marrow Stem Cells5 mMEnhanced osteocalcin production

Role in Biochemical Research

Phosphatase Inhibition

  • β-Glycerophosphate acts as a broad-spectrum inhibitor of serine-threonine phosphatases, making it valuable in kinase reaction buffers.
  • It is often combined with other inhibitors to study signal transduction pathways.

Matrix Mineralization

  • The compound serves as a phosphate group donor in matrix mineralization studies, facilitating the calcification process in vascular smooth muscle cells.
  • Case Study: Research indicated that β-glycerophosphate significantly accelerated calcification when used in culture media with vascular smooth muscle cells .

Clinical Applications

Gallstone Dissolution

  • Sodium glycerol 2-phosphate has been studied for its potential to reduce cholesterol gallstones. A short-term study showed that it decreased the lithogenic index of bile in subjects with cholesterol gallstones .

Supplementation

  • It is utilized as a phosphate supplement in clinical settings, particularly for patients requiring phosphate replenishment through intravenous infusion.

Mechanism of Action

The primary mechanism of action of sodium glycerol 2-phosphate tetrahydrate involves its role as a phosphate donor. In biological systems, it provides phosphate groups necessary for various metabolic processes, including ATP synthesis and nucleotide formation. The compound interacts with enzymes and proteins, facilitating phosphorylation reactions essential for cellular functions.

Comparison with Similar Compounds

Key Research Findings

  • Metabolic Roles: Glycerol 2-phosphate and 3-phosphate are both implicated in lipid metabolism, but the β-isomer shows specificity in steroid biosynthesis .
  • Enzymatic Studies: Sodium glycerol 2-phosphate is preferred in phosphatase assays due to its low α-isomer content, minimizing cross-reactivity .
  • Microbial Applications: Compared to phytic acid, sodium glycerol 2-phosphate supports more efficient phosphorus uptake in Saccharomyces cerevisiae cultures .

Biological Activity

Sodium glycerol 2-phosphate tetrahydrate, commonly referred to as β-glycerophosphate (BGP), is a compound with significant biological activity, particularly in the fields of cell biology, biochemistry, and medicine. This article explores its biological functions, applications, and relevant research findings.

β-Glycerophosphate is a phosphorylated form of glycerol that serves as a crucial phosphate donor in various biological processes. Upon administration, it is hydrolyzed to release inorganic phosphate and glycerol, which are essential for numerous metabolic activities in the body. The hydrolysis rate is influenced by serum alkaline phosphatase levels, with significant implications for its bioavailability and therapeutic effects .

Key Mechanisms:

  • Phosphate Donor : BGP acts as a source of inorganic phosphate, vital for cellular processes such as energy metabolism and bone mineralization.
  • Enzyme Inhibition : It functions as an inhibitor of serine-threonine phosphatases, which are involved in various signaling pathways .
  • Osteogenic Differentiation : BGP promotes the differentiation of mesenchymal stem cells into osteoblasts, facilitating bone formation and mineralization .

1. Cell Culture and Tissue Engineering

BGP is widely used in cell culture media to enhance the differentiation of stem cells into osteoblasts. Its role as a phosphate donor is critical for promoting mineralization in vitro .

2. Parenteral Nutrition

In clinical settings, sodium glycerophosphate is utilized as a supplement in total parenteral nutrition (TPN) to prevent hypophosphatemia (low phosphate levels). Studies indicate that it can effectively raise serum phosphate levels when administered intravenously .

3. Bone Health

Research has demonstrated that BGP enhances bone matrix mineralization when delivered to osteoblasts. This property makes it a potential therapeutic agent for conditions related to bone density loss, such as osteoporosis .

Case Studies and Clinical Trials

A notable clinical study investigated the safety and efficacy of Glycophos®, a formulation containing sodium glycerophosphate, in neonates requiring phosphate supplementation. The study found that Glycophos® was well-tolerated with no significant adverse effects compared to inorganic phosphate treatments. The primary efficacy measures included serum phosphate and calcium levels, which showed favorable outcomes for patients receiving BGP .

Another study focused on the pharmacokinetics of sodium glycerophosphate demonstrated that peak serum phosphate concentrations were achieved approximately four hours post-administration. The hydrolysis rate was consistent across different concentrations, indicating reliable bioavailability for clinical applications .

Research Findings Summary

Study Focus Findings
Phase I Study (Glycophos®)Safety & EfficacyWell-tolerated; comparable efficacy to inorganic phosphate
PharmacokineticsAbsorption RatesPeak serum phosphate at 4 hours; consistent hydrolysis rates
Osteogenic DifferentiationStem Cell ResearchPromotes differentiation into osteoblasts; enhances mineralization

Q & A

Basic Research Question

  • Storage: Keep in airtight, light-resistant containers at 2–8°C to prevent dehydration and hydrolysis. Monitor humidity to avoid deliquescence .
  • Handling: Use anhydrous gloves and avoid skin contact, as residual moisture may alter hydration states. For long-term stability, lyophilize aliquots and store under inert gas .

What role does sodium glycerol 2-phosphate play in mitochondrial isolation protocols?

Advanced Research Question
In mitochondrial assays, it serves as a substrate for alkaline phosphatase activity measurements. Key considerations:

  • Concentration optimization: Use 10–20 mM in isolation buffers to maintain osmolarity without inhibiting respiratory chain enzymes .
  • Interference checks: Confirm absence of α-isomer contamination (≤0.1%) via HPLC, as α-glycerophosphate can skew phosphatase activity results .

How can researchers design experiments to study the compound’s role in sulfate-reducing bacterial (SRB) cultures?

Advanced Research Question

  • Media formulation: Use 0.3–1.0 g/L sodium glycerol 2-phosphate as a phosphate source in defined mineral media. Pair with lactate (30 mM) and sulfate (4.26 g/L Na₂SO₄) for SRB growth .
  • Variable testing: Assess Ni²⁺ removal efficiency by varying citrate concentrations (0–1.0 mM) to mask metal toxicity. Monitor OD660 and sulfide production to correlate growth with phosphate utilization .

How can discrepancies in hydration state data (e.g., tetrahydrate vs. pentahydrate) be resolved?

Advanced Research Question

  • Thermogravimetric analysis (TGA): Measure weight loss upon heating to 300°C to quantify bound water. For example, tetrahydrate loses ~21% mass (4 H₂O), while pentahydrate loses ~26% .
  • Cross-reference CAS numbers: Confirm 13408-09-8 (pentahydrate) vs. 819-83-0 (anhydrous) to avoid misidentification .

What analytical techniques are critical for assessing purity in industrial-grade vs. research-grade batches?

Advanced Research Question

  • Ion chromatography: Detect trace anions (e.g., Cl⁻, SO₄²⁻) from synthesis byproducts.
  • ICP-MS: Quantify heavy metal contaminants (e.g., Pb, As) below 1 ppm for cell culture applications .
  • Isomer-specific assays: Use enzymatic kits (e.g., α-glycerophosphate oxidase) to confirm β-isomer dominance .

How should researchers address contradictory solubility data in aqueous solutions?

Advanced Research Question

  • Temperature-dependent studies: Measure solubility at 25°C (reported ~100 g/L) and 37°C (increased solubility due to entropy effects).
  • Buffer compatibility: Test solubility in Tris-HCl vs. phosphate buffers, as ionic strength impacts hydration .

What distinguishes sodium glycerol 2-phosphate from its structural isomers?

Basic Research Question

  • Chromatographic separation: Use reverse-phase HPLC with a C18 column and UV detection at 210 nm. Retention times differ by ~2 minutes between α- and β-isomers .
  • Enzymatic specificity: β-glycerophosphate is hydrolyzed by alkaline phosphatase, while α-isomer requires specific phosphatases .

How does the compound’s stability vary in buffered vs. non-buffered solutions?

Advanced Research Question

  • pH dependence: Stable at pH 7.0–9.0; acidic conditions (pH < 6) promote hydrolysis to glycerol and inorganic phosphate.
  • Buffered solutions: Use 50 mM Tris-HCl (pH 8.5) for enzyme assays to minimize degradation over 24 hours .

What methodologies are recommended for quantifying sodium glycerol 2-phosphate in complex matrices?

Advanced Research Question

  • Colorimetric assays: Molybdate blue method (λ = 820 nm) for total phosphate after acid hydrolysis. Subtract background inorganic phosphate .
  • LC-MS/MS: Quantify intact molecules in biological samples (e.g., cell lysates) with a LOQ of 0.1 µM .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium glycerol 2-phosphate tetrahydrate
Reactant of Route 2
Sodium glycerol 2-phosphate tetrahydrate

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